![molecular formula C8H8F2N2O2 B562013 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide CAS No. 887354-60-1](/img/structure/B562013.png)
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide
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Description
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide (DFPPA) is an important organic compound used in a variety of scientific research applications. DFPPA has been used in a variety of biochemical and physiological studies, and its mechanism of action has been studied extensively.
Scientific Research Applications
Fluorinated Compound Removal and Environmental Fate
Efficient PFAS Removal by Amine-Functionalized Sorbents :This review discusses the use of amine-containing sorbents for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The removal efficiency depends on electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting a pathway for designing sorbents for specific fluorinated compounds (Ateia et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals :This review covers the microbial degradation of polyfluoroalkyl chemicals, which could be related to the environmental processing of compounds like 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide. It highlights the importance of understanding biodegradability to evaluate environmental fate and effects (Liu & Avendaño, 2013).
Adsorption Behavior of Perfluorinated Compounds :This article reviews the adsorption behavior of perfluorinated compounds on various adsorbents, which is crucial for removing these persistent pollutants from water. It emphasizes the role of amine groups in adsorbents and the importance of understanding hydrophobic interactions for effective removal strategies (Du et al., 2014).
properties
IUPAC Name |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,7(11)14)6(13)5-2-1-3-12-4-5/h1-4,6,13H,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDJRERNXNTLQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=O)N)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661924 |
Source
|
Record name | 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887354-60-1 |
Source
|
Record name | 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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